N-[3-(acetylamino)phenyl]-2-(4-methoxyphenyl)acetamide
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Overview
Description
N-[3-(acetylamino)phenyl]-2-(4-methoxyphenyl)acetamide is an organic compound with the molecular formula C17H17NO3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an acetylamino group attached to a phenyl ring and a methoxyphenyl group attached to an acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)phenyl]-2-(4-methoxyphenyl)acetamide typically involves the acetylation of 3-amino-4-methoxyacetophenone. The reaction is carried out under controlled conditions using acetic anhydride as the acetylating agent. The reaction mixture is heated to a specific temperature to ensure complete acetylation, followed by purification steps to isolate the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale acetylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[3-(acetylamino)phenyl]-2-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
N-[3-(acetylamino)phenyl]-2-(4-methoxyphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[3-(acetylamino)phenyl]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-methoxyacetophenone: A precursor in the synthesis of N-[3-(acetylamino)phenyl]-2-(4-methoxyphenyl)acetamide.
N-(4-acetylamino-phenyl)-2-phenoxy-acetamide: A structurally similar compound with different functional groups
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H18N2O3 |
---|---|
Molecular Weight |
298.34 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C17H18N2O3/c1-12(20)18-14-4-3-5-15(11-14)19-17(21)10-13-6-8-16(22-2)9-7-13/h3-9,11H,10H2,1-2H3,(H,18,20)(H,19,21) |
InChI Key |
KWPWQZOZFQLXSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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